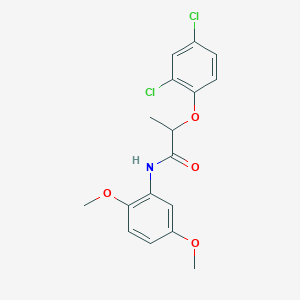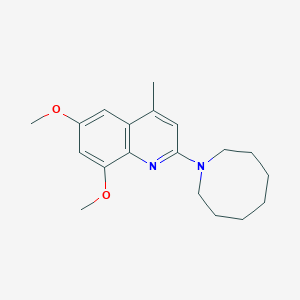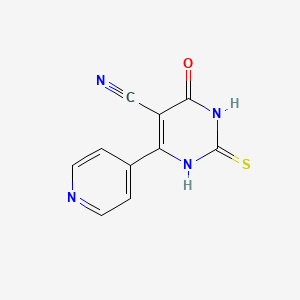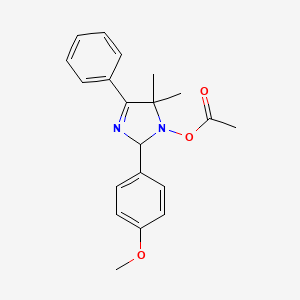
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide, also known as dicamba, is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
作用机制
Dicamba works by disrupting the growth and development of plants. It is a systemic herbicide, which means that it is absorbed by the plant and then translocated to other parts of the plant. Dicamba acts by mimicking the action of a plant hormone called auxin, which is responsible for regulating plant growth and development. By mimicking auxin, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide disrupts cell division and differentiation, leading to abnormal growth and eventually death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in cell division, differentiation, and growth. Dicamba can also cause changes in the levels of plant hormones such as auxin and cytokinin, which are involved in regulating plant growth and development. In addition, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide can cause oxidative stress and damage to plant cells.
实验室实验的优点和局限性
Dicamba has several advantages for use in lab experiments. It is a relatively simple molecule that can be synthesized in large quantities. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. Dicamba can be toxic to some plant species, which can limit its use in certain experiments. In addition, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide can have variable effects on different plant species, which can make it difficult to compare results between experiments.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide that are more effective and less toxic to non-target species. Another area of research is the study of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide-resistant weeds and the development of new herbicides to control them. Finally, there is also ongoing research on the potential use of 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide in the treatment of cancer.
合成方法
Dicamba can be synthesized by the reaction of 2,4-dichlorophenol with 2,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with propionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties. It is commonly used to control broadleaf weeds in various crops such as soybeans, cotton, and corn. Dicamba has been found to be effective in controlling weeds that have developed resistance to other herbicides. In addition to its use in agriculture, 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide has also been studied for its potential use in the treatment of cancer.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-15-6-4-11(18)8-13(15)19)17(21)20-14-9-12(22-2)5-7-16(14)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRBOGMAIKKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)



![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)

![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)
